molecular formula C11H13NOS2 B2389868 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-methylthiophen-2-yl)methanone CAS No. 2034285-30-6

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-methylthiophen-2-yl)methanone

Cat. No.: B2389868
CAS No.: 2034285-30-6
M. Wt: 239.35
InChI Key: BMXKQGNNYCKAIU-UHFFFAOYSA-N
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Description

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-methylthiophen-2-yl)methanone is a chemical compound belonging to the class of bicyclic compounds. It has been studied for its potential biological activity and therapeutic applications.

Preparation Methods

The synthesis of 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-methylthiophen-2-yl)methanone involves several steps. One method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures

Chemical Reactions Analysis

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-methylthiophen-2-yl)methanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include palladium catalysts for oxidation and reduction reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has been studied for its potential biological activity and therapeutic applicationsSpecific applications include its use as a building block for the synthesis of other biologically active compounds and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-methylthiophen-2-yl)methanone involves its interaction with molecular targets and pathways in biological systems.

Comparison with Similar Compounds

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-methylthiophen-2-yl)methanone is unique due to its bicyclic structure and potential biological activity. Similar compounds include other bicyclic compounds with different substituents and functional groups. These compounds may have similar biological activities but differ in their specific applications and mechanisms of action.

Properties

IUPAC Name

(3-methylthiophen-2-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS2/c1-7-2-3-14-10(7)11(13)12-5-9-4-8(12)6-15-9/h2-3,8-9H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXKQGNNYCKAIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)N2CC3CC2CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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